2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoxaline core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone. For instance, 1,2-diaminobenzene reacts with 1,2-diketone under acidic conditions to form the quinoxaline ring.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via Friedel-Crafts acylation, where the quinoxaline core reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Trifluoromethylphenyl Group: The final step involves the acylation of the quinoxaline derivative with 3-(trifluoromethyl)phenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.
Reduction: The carbonyl groups in the quinoxaline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The quinoxaline core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a potential candidate for drug development.
Medicine
Due to its biological activity, this compound can be explored for therapeutic applications. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry
In material science, the compound’s unique electronic properties can be utilized in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 2-{1-[(4-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, inhibiting replication and transcription processes. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
- 2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
The presence of the 4-methylphenyl group in the compound provides unique steric and electronic properties compared to its analogs. This can result in different biological activities and chemical reactivities, making it a distinct entity in its class.
Properties
Molecular Formula |
C25H20F3N3O3 |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H20F3N3O3/c1-15-9-11-16(12-10-15)24(34)31-20-8-3-2-7-19(20)30-23(33)21(31)14-22(32)29-18-6-4-5-17(13-18)25(26,27)28/h2-13,21H,14H2,1H3,(H,29,32)(H,30,33) |
InChI Key |
IDESUZBSNIXIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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